

A Technical Guide to 1,3-Dipalmitin-D62 for Advanced Research

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Compound of Interest					
Compound Name:	1,3-Dipalmitin-D62				
Cat. No.:	B15559160	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and technical application of **1,3-Dipalmitin-D62**, a deuterated lipid standard essential for cutting-edge research in lipidomics, metabolic flux analysis, and drug development. This document outlines the compound's specifications from a key commercial supplier, a detailed experimental protocol for its use as an internal standard in mass spectrometry-based lipid analysis, and visualizations of the experimental workflow and relevant biological pathways.

Commercial Sourcing of 1,3-Dipalmitin-D62

The acquisition of high-purity, isotopically labeled standards is a critical first step for any quantitative analysis. **1,3-Dipalmitin-D62** is a specialized chemical, and its availability is primarily through vendors catering to the research and pharmaceutical sectors. MedChemExpress is a notable commercial supplier for this compound.

Table 1: Commercial Supplier and Product Specifications for 1,3-Dipalmitin-D62



Supplier	Product Name	Catalog Number	Purity	Available Quantities	Notes
MedChemEx press	1,3- Dipalmitin- d62	HY-128792S	≥98.0%	1 mg, 5 mg	Also referred to as Glyceryl 1,3-dipalmitate-d6. Intended for use as a tracer or internal standard for NMR, GC-MS, or LC-MS.[1]
Larodan	Custom Synthesis	-	>99% (Typical)	Custom	Offers custom synthesis of complex and novel lipids, including stable isotopelabeled compounds. [2][3][4][5][6]

Experimental Protocol: Quantification of Diacylglycerols using 1,3-Dipalmitin-D62 as an Internal Standard

The following protocol is a representative example of how **1,3-Dipalmitin-D62** can be employed as an internal standard for the accurate quantification of diacylglycerol (DAG) species in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established lipidomics workflows.[7]



Materials and Reagents

- Biological sample (e.g., cell culture, tissue homogenate)
- 1,3-Dipalmitin-D62 internal standard solution (of known concentration)
- Chloroform
- Methanol
- Water (LC-MS grade)
- Ammonium acetate
- Mobile Phase A: Acetonitrile:Water:Isopropanol (30:40:30, v/v/v) with 10 mM ammonium formate and 0.1% formic acid
- Mobile Phase B: Acetonitrile:Water:Isopropanol (10:5:85, v/v/v) with 10 mM ammonium formate and 0.1% formic acid

Sample Preparation and Lipid Extraction

- To a known amount of the biological sample (e.g., 1 million cells or 10 mg of tissue), add a precise volume of the 1,3-Dipalmitin-D62 internal standard solution.
- Perform a lipid extraction using a modified Bligh-Dyer method. Add chloroform and methanol
 to the sample to create a single-phase system and vortex thoroughly.
- Add chloroform and water to induce phase separation.
- Centrifuge the sample to pellet any solid debris and clearly separate the aqueous and organic phases.
- Carefully collect the lower organic phase, which contains the lipids.
- Dry the extracted lipids under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.



LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Use a C18 reversed-phase column suitable for lipid analysis.
 - Inject the reconstituted lipid extract onto the column.
 - Employ a gradient elution using Mobile Phase A and Mobile Phase B to separate the different lipid species. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of the more non-polar Mobile Phase B to elute the triacylglycerols and other neutral lipids.
- Mass Spectrometry (MS):
 - Operate the mass spectrometer in positive ion mode.
 - Use electrospray ionization (ESI) as the ion source.
 - For quantification, use Multiple Reaction Monitoring (MRM) or a neutral loss scan. The ammonium adducts of diacylglycerols are often monitored.
 - MRM Transitions:
 - For **1,3-Dipalmitin-D62**, the precursor ion would be the [M+NH4]+ ion, and the product ion would correspond to the neutral loss of one of the deuterated palmitic acid chains.
 - Set up similar transitions for the endogenous diacylglycerol species to be quantified.
 - A neutral loss scan can be used to detect all diacylglycerols in the sample by scanning for the loss of a specific fatty acyl group.

Data Analysis and Quantification

 Integrate the peak areas for the endogenous diacylglycerol species and the 1,3-Dipalmitin-D62 internal standard from the extracted ion chromatograms.

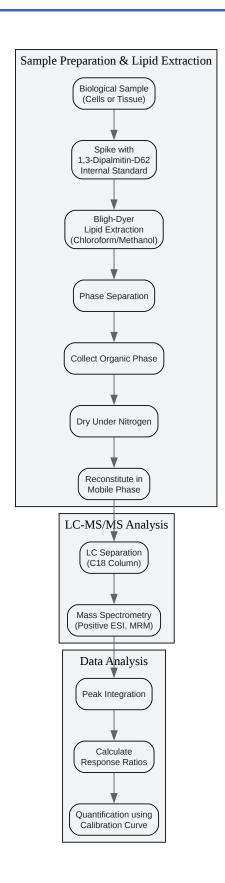


- Calculate the response ratio by dividing the peak area of the endogenous lipid by the peak area of the internal standard.
- Create a calibration curve using known concentrations of non-deuterated 1,3-dipalmitin standards spiked with the same amount of the D62 internal standard.
- Determine the concentration of the endogenous diacylglycerols in the sample by comparing their response ratios to the calibration curve.

Visualizing the Experimental Workflow and Biological Context

To further clarify the experimental process and the biological relevance of 1,3-dipalmitin, the following diagrams have been generated using the Graphviz DOT language.

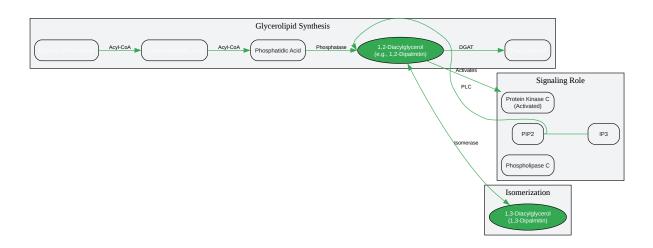




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Caption: Experimental workflow for lipid quantification.





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Caption: Diacylglycerol metabolism and signaling pathways.

This guide serves as a foundational resource for researchers integrating **1,3-Dipalmitin-D62** into their experimental designs. For specific applications, further optimization of the described protocol may be necessary.

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